molecular formula C29H26N2O9 B14158049 2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate CAS No. 649578-69-8

2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate

Cat. No.: B14158049
CAS No.: 649578-69-8
M. Wt: 546.5 g/mol
InChI Key: JZJUYSLWTASBFP-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group, an oxoethyl group, and a benzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce different oxidized forms of the compound.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to changes in biochemical pathways. The oxoethyl and benzoate moieties may also contribute to the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

649578-69-8

Molecular Formula

C29H26N2O9

Molecular Weight

546.5 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-[[4-[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C29H26N2O9/c1-18-6-8-20(9-7-18)28(35)19(2)40-27(34)15-14-26(33)30-23-12-10-21(11-13-23)29(36)39-17-25(32)22-4-3-5-24(16-22)31(37)38/h3-13,16,19H,14-15,17H2,1-2H3,(H,30,33)

InChI Key

JZJUYSLWTASBFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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